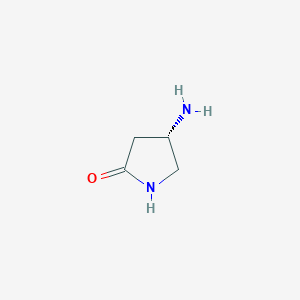![molecular formula C10H11NO B066753 3-Isopropylfuro[3,2-c]pyridine CAS No. 182819-55-2](/img/structure/B66753.png)
3-Isopropylfuro[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropylfuro[3,2-c]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyridine ring and a furan ring.
Mechanism Of Action
The mechanism of action of 3-Isopropylfuro[3,2-c]pyridine is not yet fully understood. However, it has been proposed that it may act as a DNA intercalator and inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
Biochemical And Physiological Effects
Studies have shown that 3-Isopropylfuro[3,2-c]pyridine has potential biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Isopropylfuro[3,2-c]pyridine in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its efficacy.
Future Directions
There are several future directions for the study of 3-Isopropylfuro[3,2-c]pyridine. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and Alzheimer's disease. Another direction is to study its potential as a ligand for catalytic reactions in organic synthesis. Additionally, further research is needed to fully understand its mechanism of action and optimize its efficacy.
Synthesis Methods
The synthesis of 3-Isopropylfuro[3,2-c]pyridine involves a multi-step process. The first step involves the reaction of 2-methyl-2-butene with 3,4-dihydro-2H-pyran in the presence of a Lewis acid catalyst to form 3-isopropyl-2,5-dihydropyran. This intermediate is then reacted with 2,3-dichloropyridine in the presence of a base to form 3-Isopropylfuro[3,2-c]pyridine.
Scientific Research Applications
3-Isopropylfuro[3,2-c]pyridine has potential applications in various fields of science. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. It has also been studied as a potential ligand for catalytic reactions in organic synthesis.
properties
CAS RN |
182819-55-2 |
|---|---|
Product Name |
3-Isopropylfuro[3,2-c]pyridine |
Molecular Formula |
C10H11NO |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
3-propan-2-ylfuro[3,2-c]pyridine |
InChI |
InChI=1S/C10H11NO/c1-7(2)9-6-12-10-3-4-11-5-8(9)10/h3-7H,1-2H3 |
InChI Key |
FJOIZSMORSSUAP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=COC2=C1C=NC=C2 |
Canonical SMILES |
CC(C)C1=COC2=C1C=NC=C2 |
synonyms |
Furo[3,2-c]pyridine,3-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B66673.png)
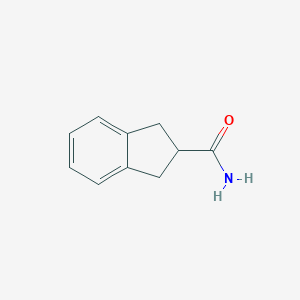

![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)
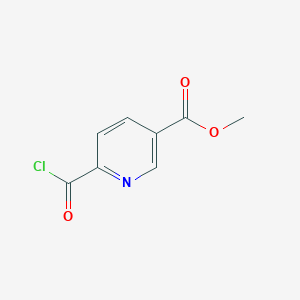
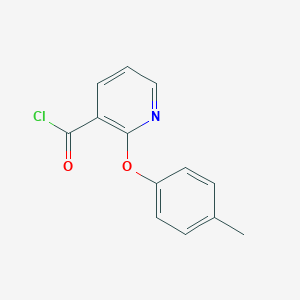
![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)


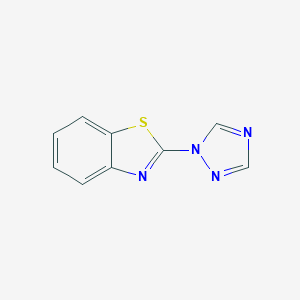
![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)

